molecular formula C18H18N2O4S B281585 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate

3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate

Cat. No. B281585
M. Wt: 358.4 g/mol
InChI Key: CZTHYWFUBORXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a sulfonate ester derivative of 3-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, which is a pyrazole-based scaffold that has been widely explored for its biological activities.

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate is not well understood, as there is limited information available on its biological activities. However, it is believed that the compound may act on certain enzymes or receptors in the body, leading to specific biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate have not been extensively studied. However, some researchers have reported that the compound exhibits anti-inflammatory and analgesic activities, suggesting that it may have potential therapeutic uses.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, the compound has a well-defined chemical structure, which allows for precise characterization and analysis. However, a limitation of the compound is that its biological activities are not well understood, which makes it difficult to design experiments to explore its potential uses.

Future Directions

There are several future directions for the study of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate. One potential area of research is the synthesis of novel derivatives with improved potency and selectivity for specific targets. Additionally, researchers may explore the compound's potential therapeutic uses, particularly in the areas of inflammation and pain. Finally, further studies may be conducted to elucidate the mechanism of action of the compound and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate involves the reaction of 3-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium methoxide to yield the final product.

Scientific Research Applications

3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate has been studied for its potential applications in various scientific research areas. One of the primary areas of interest is its use as a building block for the synthesis of novel compounds with biological activities. Researchers have explored the modification of the pyrazole scaffold to create derivatives with improved potency and selectivity for specific targets.

properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

[5-methyl-2-(4-methylphenyl)pyrazol-3-yl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C18H18N2O4S/c1-13-4-6-15(7-5-13)20-18(12-14(2)19-20)24-25(21,22)17-10-8-16(23-3)9-11-17/h4-12H,1-3H3

InChI Key

CZTHYWFUBORXSP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)OS(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)OS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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